molecular formula C18H17Cl2N3O2 B11076053 2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B11076053
M. Wt: 378.2 g/mol
InChI Key: FYJVZWIAVLQWRZ-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a complex organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles This compound is characterized by its unique structure, which includes dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves multi-step reactions. One common method includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3,4-dichlorophenylhydrazine and 3-methoxybenzaldehyde.

    Cyclization Reaction: The intermediate compounds undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the pyrazolo[1,2-a][1,2,4]triazole core.

    Final Coupling: The final step involves coupling the dichlorophenyl and methoxyphenyl groups to the pyrazolo[1,2-a][1,2,4]triazole core under controlled conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or cancer pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate biological responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
  • 2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,2-a][1,2,4]triazol-1-one

Uniqueness

2-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to differences in electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C18H17Cl2N3O2/c1-25-14-5-2-4-12(10-14)17-21-8-3-9-22(21)18(24)23(17)13-6-7-15(19)16(20)11-13/h2,4-7,10-11,17H,3,8-9H2,1H3

InChI Key

FYJVZWIAVLQWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2N3CCCN3C(=O)N2C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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